molecular formula C7H10ClNO4 B6144384 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride CAS No. 1172755-45-1

2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride

Cat. No.: B6144384
CAS No.: 1172755-45-1
M. Wt: 207.61 g/mol
InChI Key: ANQJRLNERIZITJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride is a bicyclic organic compound featuring a rigid azabicyclo framework with two carboxylic acid groups and a hydrochloride salt. Its molecular formula is C₈H₁₀ClNO₄, and it is characterized by a strained bicyclo[2.1.1]hexane system containing a nitrogen atom at position 2. This structure imparts unique conformational constraints, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands with enhanced selectivity and metabolic stability . The hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic applications.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.ClH/c9-4(10)6-1-7(2-6,5(11)12)8-3-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQJRLNERIZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Deselenization

The phenylselenyl group in 18 is removed via reductive cleavage using sodium borohydride in ethanol, producing the primary amine 4a . This step proceeds quantitatively under mild conditions (25°C, 1 hour).

Hydroxy and Carboxylic Acid Derivatives

Disulfonamide intermediate 23 serves as the gateway to functionalized derivatives (Fig. 1):

  • Hydroxy derivative 4b : Achieved by displacing the activated amine in 23 with potassium acetate in DMF at 80°C, followed by acidic hydrolysis.

  • Carboxylic acid 4c : Oxidation of 4b using Jones reagent (CrO₃/H₂SO₄) yields the dicarboxylic acid, which is isolated as the free acid or converted to its hydrochloride salt.

Figure 1: Functionalization Pathway

18NaBH44aSOCl223KOAc4bJones Oxidation4c\text{18} \xrightarrow{\text{NaBH}4} \text{4a} \xrightarrow{\text{SOCl}2} \text{23} \xrightarrow{\text{KOAc}} \text{4b} \xrightarrow{\text{Jones Oxidation}} \text{4c}

Formation of the Hydrochloride Salt

The free base 4c is converted to its hydrochloride salt by treatment with 1N hydrochloric acid in diethyl ether. The protocol involves:

  • Dissolving 4c in anhydrous ether.

  • Dropwise addition of HCl-ethereal solution until pH < 2.

  • Isolation via filtration and vacuum drying, yielding a crystalline solid with >95% purity.

Optimization Note : Use of ethereal HCl minimizes side reactions compared to aqueous HCl, preserving the bicyclic structure’s integrity.

Alternative Synthetic Routes and Scalability

Patent-Disclosed Methods

WO2010092286A1 details a scaled-up synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride derivatives using N,N-diisopropylethylamine as a base in polar aprotic solvents (e.g., DMF, acetonitrile). For example:

  • Example 2 : Reaction of 4c with 2-chloro-3-trifluoromethylbenzoyl chloride in acetonitrile at 20°C for 16 hours achieves 79.9% yield after column chromatography.

Table 2: Comparative Reaction Conditions from Patent Examples

ExampleSolventBaseTemp (°C)Yield (%)
2AcetonitrileN,N-Diisopropylethylamine2079.9
5DMFN,N-Diisopropylethylamine6092

Recent Advances

Recent efforts focus on enzymatic resolution to enhance enantiomeric purity of intermediates. Lipase-catalyzed acetylation of 4b in isopropyl acetate achieves 98% ee, though industrial adoption remains limited due to cost.

Analytical Characterization

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride is characterized by:

  • ¹H NMR (D₂O): δ 3.25 (m, 2H, bridgehead H), 2.90 (s, 4H, CH₂), 1.75 (m, 2H, cyclobutane H).

  • HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • Melting Point : 218–220°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, the compound is utilized to study various biological processes and pathways. It can be used as a tool to investigate enzyme activities, receptor binding, and cellular functions.

Medicine: The compound has potential medicinal applications, including the development of new drugs. It may be used in the treatment of various diseases, such as cancer, cardiovascular disorders, and neurological conditions.

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Bicyclic Carboxylic Acids with Varied Ring Sizes

Compound Name Molecular Formula CAS Number Key Structural Differences Properties/Applications Reference
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride C₈H₁₀ClNO₄ Not explicitly provided Bicyclo[2.1.1]hexane core, two -COOH groups, HCl salt High rigidity; pharmaceutical intermediates
4-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₉H₁₄ClNO₃ EN300-46824557 Bicyclo[2.2.1]heptane core, hydroxymethyl substituent Enhanced hydrophilicity; drug discovery
1,4-Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate C₁₀H₁₄O₄ 110371-28-3 Methyl ester groups instead of free acids Improved lipophilicity; prodrug design

Key Observations :

  • Functional Groups : The presence of free carboxylic acids (vs. esters or hydroxymethyl groups) increases polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

Nitrogen-Containing Heterocycles with Dicarboxylic Moieties

Compound Name Molecular Formula CAS Number Structural Features Applications Reference
Thiazolidine-2,4-dicarboxylic Acid C₅H₇NO₄S 30097-06-4 Thiazolidine ring (sulfur-containing) Antioxidant research; chelating agent
8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid C₁₃H₂₁NO₄ 1366053-52-2 Bicyclo[3.2.1]octane, Boc-protected amine Peptide mimetics; CNS drug candidates

Key Observations :

  • Electronic Effects : The sulfur atom in thiazolidine derivatives introduces distinct electronic properties compared to the nitrogen in azabicyclo compounds, affecting redox activity and metal coordination .
  • Ring Flexibility : Bicyclo[3.2.1]octane derivatives (e.g., from PharmaBlock Sciences) offer larger cavities, enabling interactions with bulkier substrates in catalysis or receptor binding .

Functional Group Modifications

Hydrochloride Salts vs. Free Bases

Compound Name Salt Form Solubility (Water) Stability Reference
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride HCl salt High Hygroscopic; requires anhydrous storage
2-(tert-Butyl) 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate Free base (ester) Low Stable under ambient conditions

Key Observations :

  • Hydrochloride salts enhance aqueous solubility, critical for in vitro assays, but may require careful handling to prevent decomposition .

Biological Activity

2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride (CAS: 219561-09-8) is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the molecular formula C7H9NO4C_7H_9NO_4 and a molecular weight of 171.15 g/mol. Its structure includes two carboxylic acid groups which contribute to its biological reactivity and interaction with biological targets.

PropertyValue
IUPAC Name2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride
CAS Number219561-09-8
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Purity97%

Synthesis

The synthesis of 2-azabicyclo[2.1.1]hexane derivatives has been explored in various studies. A notable method involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, employing stereoselective electrophilic addition followed by ring closure processes to yield the bicyclic structure with satisfactory yields .

Pharmacological Properties

Research indicates that 2-azabicyclo[2.1.1]hexane derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains.
  • CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS), showing interactions with neurotransmitter systems.
  • Anticancer Potential : Preliminary studies suggest that certain analogs may possess cytotoxic effects against cancer cell lines.

The biological activity is thought to be mediated through interactions with specific receptors or enzymes in the body:

  • Receptor Binding : The bicyclic structure allows for specific binding to neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : The presence of carboxylic acid groups may facilitate interactions with enzyme active sites, leading to inhibition of metabolic pathways relevant in disease states.

Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers evaluated the antibacterial properties of various azabicyclo compounds, including 2-azabicyclo[2.1.1]hexane derivatives, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: CNS Effects

A pharmacological assessment highlighted the effects of this compound on neurotransmitter release in rodent models. The study found that it could enhance dopamine release, suggesting potential applications in treating disorders like Parkinson's disease.

Q & A

Q. What are the standard spectroscopic techniques for characterizing 2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride?

  • Methodological Answer : Structural confirmation requires NMR (¹H and ¹³C) to resolve the bicyclic framework and substituent positions, IR spectroscopy to identify carboxylate and amine functional groups, and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 210–260 nm. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .

Q. What synthetic routes are commonly employed for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves intramolecular cyclization of linear precursors (e.g., alkyl halides or sulfonamides) under controlled conditions. Key steps include:
  • Ring closure : Use of tert-butylsulfinamide to form the azabicyclo core via nucleophilic displacement .
  • Functionalization : Introduction of carboxyl groups via ester hydrolysis under acidic or basic conditions .
  • Salt formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride form .
    Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • Temperature control : Maintain ≤0°C during cyclization to minimize side reactions (e.g., epimerization) .
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclic intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure in low yields (~40%), requiring iterative optimization .
  • Workup : Neutralize excess HCl with NaHCO₃ before extraction to avoid decomposition .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer :
  • Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-fluoro analogs) to assign ambiguous signals .
  • 2D NMR : Use COSY and HSQC to resolve overlapping peaks in the bicyclic region .
  • X-ray crystallography : Resolve absolute stereochemistry when chiral centers are present .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .

Q. How does the introduction of substituents (e.g., fluoro, hydroxymethyl) affect the compound’s biological activity?

  • Methodological Answer : Substituents modulate bioavailability and target affinity :
SubstituentEffect on ActivityMechanismSource
Fluoro (C4)↑ Metabolic stabilityBlocks cytochrome P450 oxidation
Hydroxymethyl (C1)↑ SolubilityEnhances hydrogen bonding with aqueous media
Azidomethyl (C4)Enables click chemistryFacilitates bioconjugation for probe development
Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate interactions .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Test buffered solutions (pH 1–10) at 25°C/40°C. Hydrolysis of the carboxylate group occurs at pH >8, requiring lyophilization for long-term storage .
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for bicyclic cores) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How does the bicyclic framework influence interaction with biological targets compared to monocyclic analogs?

  • Methodological Answer : The rigid bicyclic structure enforces preorganization, enhancing binding to conformationally sensitive targets (e.g., ion channels or GPCRs). Key advantages:
  • Reduced entropy penalty : Locked conformation improves binding affinity (ΔG) by 2–3 kcal/mol vs. flexible analogs .
  • Stereochemical control : Spatial arrangement of substituents (e.g., axial vs. equatorial) impacts selectivity. For example, 4-fluoro derivatives show 10× higher potency against bacterial enzymes than monocyclic counterparts .
    Validate via surface plasmon resonance (SPR) to measure kinetic binding parameters .

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